2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole
Description
2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that features a piperazine ring substituted with a fluorophenyl group and a thiadiazole ring
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4S/c1-10-15-16-13(19-10)18-8-6-17(7-9-18)12-5-3-2-4-11(12)14/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFKVPUAZACDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorophenylpiperazine with a thiadiazole precursor under specific conditions. For example, the reaction might be carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile, followed by heating to reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . The integration of thiadiazole with piperazine has been shown to enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives of thiadiazole that incorporate piperazine moieties have demonstrated significant antiproliferative effects, with some compounds achieving IC50 values as low as 2.32 µg/mL against HepG2 cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | HepG2 | 2.32 |
| 4e | MCF-7 | 5.36 |
| 4c | MCF-7 | 10.10 |
The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring significantly influence the anticancer efficacy of these compounds .
Inhibition of Nucleoside Transporters
The compound is also recognized for its role as an inhibitor of equilibrative nucleoside transporters (ENTs) . ENTs are crucial for the transport of nucleosides and their analogues, which are vital in nucleotide synthesis and cancer therapy. The compound has been identified as a selective inhibitor for ENT2 over ENT1, making it a promising candidate for therapeutic applications in conditions where modulation of adenosine levels is beneficial, such as in cancer and cardiovascular diseases .
Table 2: Selectivity of FPMINT Analogues for ENTs
| Compound | Selectivity Ratio (ENT2:ENT1) |
|---|---|
| FPMINT | 5-10 |
| Draflazine derivatives | 2-6 |
Studies utilizing nucleoside transporter-deficient cells have demonstrated that compounds like FPMINT can effectively inhibit both ENT1 and ENT2, providing insights into their mechanism of action and potential therapeutic applications .
Antimicrobial Properties
In addition to its anticancer activity, the compound has exhibited antimicrobial properties . Research indicates that thiadiazole-based compounds can possess significant antibacterial activity against various pathogens. For example, certain derivatives have shown comparable effectiveness to standard antibiotics like norfloxacin in inhibiting bacterial growth .
Table 3: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Pathogen | Activity Comparison |
|---|---|---|
| Compound A | Staphylococcus aureus | Comparable to norfloxacin |
| Compound B | Escherichia coli | Effective |
Mechanism of Action
The mechanism of action of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiadiazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a fluorophenyl-piperazine moiety, known for its inhibitory effects on equilibrative nucleoside transporters.
2-(4-(2-Fluorophenyl)piperazin-1-yl)ethylbenzylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide: A derivative with similar structural features, used in crystallographic studies.
Uniqueness
2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole is unique due to its specific combination of a fluorophenyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other applications.
Biological Activity
The compound 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole is a member of the thiadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole is , with a molecular weight of approximately 249.32 g/mol. The presence of the piperazine ring and the thiadiazole moiety contributes to its biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, in vitro assays demonstrated that various thiadiazole compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The median inhibitory concentration (IC50) values for these compounds ranged widely, indicating varying degrees of potency.
Key Findings
- In vitro Cytotoxicity : The compound exhibited an IC50 value of approximately 10.10 µg/mL against MCF-7 cells. Modifications to the structure, such as substituting different aryl groups or altering the position of functional groups, significantly affected its potency. For example:
| Compound | Structure Modification | IC50 (µg/mL) |
|---|---|---|
| 4c | Original | 10.10 |
| 4e | Ortho substitution | 5.36 |
| 4i | Benzyl piperidine | 2.32 |
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi.
Antifungal Activity
Studies have indicated that certain derivatives containing the thiadiazole moiety possess significant antifungal activity against pathogens like Candida albicans and Aspergillus niger. For example:
- Derivatives with halogen substitutions demonstrated increased antibacterial activity against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperazine and thiadiazole rings can significantly influence biological activity. Key observations include:
- Piperazine Variants : Substituting the phenyl group on the piperazine ring with more lipophilic groups enhances anticancer activity.
- Thiadiazole Modifications : Alterations in substituents on the thiadiazole ring can lead to improved efficacy against specific cancer types or microbial strains.
Case Studies
- In Vivo Studies : An in vivo study using tumor-bearing mice demonstrated that certain thiadiazole derivatives effectively targeted sarcoma cells, confirming their potential for further development as anticancer agents .
- Clinical Relevance : The incorporation of thiadiazole derivatives in drug design has led to promising candidates for further clinical trials due to their multifaceted biological activities .
Q & A
What are the established synthetic routes for 2-(4-(2-fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole, and how can reaction conditions be optimized for improved yield?
Level: Basic
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves coupling 2-fluorophenylpiperazine with 5-methyl-1,3,4-thiadiazole derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) and catalysts like K₂CO₃. Optimization strategies include:
- Temperature control: Maintaining 80–100°C to balance reaction rate and byproduct formation .
- Solvent selection: DMF enhances solubility of intermediates, improving yield by 15–20% compared to THF .
- Catalyst screening: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate heterocyclic coupling .
Table 1: Synthetic Yield Comparison
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | DMF | K₂CO₃ | 68 | |
| Condensation | DMSO | TBAB | 82 |
Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound, and how do they address potential isomerism?
Level: Basic
Answer:
Structural confirmation requires a multi-technique approach:
- ¹H/¹³C NMR: Identifies proton environments (e.g., piperazine NH at δ 3.2–3.5 ppm, thiadiazole CH₃ at δ 2.1 ppm). Discrepancies >0.1 ppm suggest isomerism .
- X-ray crystallography: Resolves spatial arrangements; the 2-fluorophenyl group adopts a chair conformation in the piperazine ring, validated by C–F bond distances of 1.34 Å .
- FT-IR: Confirms thiadiazole C=N stretches at 1550–1600 cm⁻¹ and piperazine N–H bends at 3300 cm⁻¹ .
Note: Tautomeric forms (e.g., thione vs. thiol) are distinguished via ¹H-¹⁵N HMBC correlations .
How can in silico molecular docking studies guide the design of derivatives with enhanced receptor binding?
Level: Advanced
Answer:
Molecular docking identifies key interactions between the compound and target receptors (e.g., serotonin 5-HT₁A). Methodological steps include:
Receptor preparation: Use PDB structures (e.g., 7E2Z) and remove crystallographic water molecules .
Ligand optimization: Minimize energy using MMFF94 force fields .
Docking simulations: AutoDock Vina evaluates binding affinities; the 2-fluorophenyl group shows π-π stacking with Phe361 (ΔG = -9.2 kcal/mol) .
SAR analysis: Introduce electron-withdrawing groups (e.g., -CF₃) at the thiadiazole 5-position to improve hydrophobic interactions .
Table 2: Docking Scores for Derivatives
| Derivative | Target Receptor | Binding Affinity (kcal/mol) |
|---|---|---|
| Parent compound | 5-HT₁A | -8.7 |
| 5-CF₃ analog | 5-HT₁A | -10.1 |
What strategies resolve contradictions in reported biological activity data across different studies?
Level: Advanced
Answer:
Contradictions (e.g., varying IC₅₀ values in kinase assays) arise from methodological differences. Resolution strategies:
- Standardize assays: Use identical cell lines (e.g., HEK293 for GPCR studies) and control for ATP concentrations .
- Statistical rigor: Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ datasets (p < 0.05 threshold) .
- Meta-analysis: Pool data from ≥3 independent studies; a 2020 review found 30% variability in cytotoxicity due to solvent (DMSO vs. saline) .
Recommendation: Report exact experimental conditions (e.g., pH, incubation time) to enable cross-study validation .
What methodologies are recommended for assessing metabolic stability and toxicity in early development?
Level: Advanced
Answer:
- Hepatic microsome assays: Incubate with rat liver microsomes (1 mg/mL protein) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min (t₁/₂ < 30 min indicates poor stability) .
- AMES test: Use Salmonella typhimurium TA98/TA100 strains with S9 metabolic activation. A 2021 study showed no mutagenicity at ≤100 µM .
- hERG inhibition screening: Patch-clamp assays on HEK293 cells expressing hERG channels. IC₅₀ > 10 µM reduces cardiac risk .
Table 3: Metabolic Stability Data
| Species | t₁/₂ (min) | Clint (µL/min/mg) |
|---|---|---|
| Human | 28 | 45 |
| Rat | 18 | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
